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Compound of Interest

Compound Name: 1-N-Boc-3-cyanopiperidine

Cat. No.: B105675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-3-cyanopiperidine, with the CAS number 915226-39-0, is a chiral synthetic

building block of significant interest in medicinal chemistry and pharmaceutical development. Its

rigid piperidine scaffold, coupled with the versatile cyano group and the stable Boc protecting

group, makes it a valuable intermediate in the synthesis of complex molecular architectures,

particularly for targeted therapeutics. This guide provides an in-depth overview of its properties,

synthesis, and applications.

Core Physicochemical Properties
(S)-1-N-Boc-3-cyanopiperidine is typically a white to yellow solid, soluble in organic solvents

such as methanol.[1] Key physicochemical data are summarized in the table below.
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Property Value Source(s)

Molecular Formula C₁₁H₁₈N₂O₂ [2]

Molecular Weight 210.27 g/mol [2]

CAS Number 915226-39-0 [2]

Appearance White to yellow solid/powder [1][3]

Melting Point 60-65 °C (racemate) [3][4]

Boiling Point
325.3 °C at 760 mmHg

(predicted); 40 °C at 30 mmHg
[3][5]

Density 1.07 g/cm³ (predicted) [5]

IUPAC Name
tert-butyl (3S)-3-

cyanopiperidine-1-carboxylate
[6]

Synonyms

(S)-tert-Butyl 3-

cyanopiperidine-1-carboxylate,

(S)-3-Cyanopiperidine-1-

carboxylic acid tert-butyl ester

[5]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of (S)-1-N-Boc-3-
cyanopiperidine. While a complete set of spectra for the pure (S)-enantiomer is not readily

available in public literature, data for the racemic mixture and related compounds provide a

strong basis for its identification.

¹H NMR (Proton Nuclear Magnetic Resonance)

For the racemic N-Boc-3-cyanopiperidine in CDCl₃, the following characteristic shifts are

observed:

δ 1.49 (s, 9H): Corresponds to the nine protons of the tert-butyl (Boc) protecting group.

δ 1.77 (m, 2H), 1.97 (brs, 1H): Attributed to the methylene protons of the piperidine ring.
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δ 2.66 (m, 1H): Represents the proton at the C3 position, adjacent to the cyano group.

δ 3.35-3.84 (brs, 4H): A broad signal corresponding to the other methylene protons of the

piperidine ring adjacent to the nitrogen atom.[7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Based on the structure and typical chemical shifts for similar molecules, the expected ¹³C NMR

signals for (S)-1-N-Boc-3-cyanopiperidine are:

~170 ppm: Carbonyl carbon of the Boc group.

~120 ppm: Cyano group carbon.

~80 ppm: Quaternary carbon of the Boc group.

~28 ppm: Methyl carbons of the Boc group.

Piperidine ring carbons: A series of signals between 25-50 ppm.

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional

groups:

~2240 cm⁻¹: A sharp peak corresponding to the C≡N (nitrile) stretching vibration.

~1690 cm⁻¹: A strong absorption due to the C=O (carbonyl) stretching of the Boc protecting

group.

~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Synthesis and Experimental Protocols
The enantioselective synthesis of (S)-1-N-Boc-3-cyanopiperidine is of paramount importance

for its use in chiral drug development. A common and efficient strategy involves the

stereoselective synthesis of the precursor, (S)-1-N-Boc-3-hydroxypiperidine, followed by

conversion of the hydroxyl group to a cyano group.
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Workflow for the Enantioselective Synthesis

N-Boc-3-piperidone

(S)-1-N-Boc-3-hydroxypiperidine

 Asymmetric Reduction 
 (e.g., Ketoreductase) 

(S)-1-N-Boc-3-cyanopiperidine

 Hydroxyl to Cyano Conversion 
 (e.g., Mitsunobu or Tosylation/Substitution) 

Click to download full resolution via product page

Caption: Enantioselective synthesis workflow.

Protocol 1: Asymmetric Reduction of N-Boc-3-
piperidone
The biocatalytic reduction of the prochiral ketone, N-Boc-3-piperidone, offers a green and

highly stereoselective route to (S)-1-N-Boc-3-hydroxypiperidine.[8][9][10]

Materials: N-Boc-3-piperidone, ketoreductase (KRED) enzyme or whole-cell biocatalyst (e.g.,

Pichia pastoris), cofactor (NADPH or NADH), cofactor regeneration system (e.g., glucose

and glucose dehydrogenase), buffer solution (e.g., phosphate buffer, pH 7.0), organic solvent

for extraction (e.g., ethyl acetate).

Procedure:

Prepare a buffered solution containing the N-Boc-3-piperidone substrate.

Add the ketoreductase enzyme and the cofactor regeneration system.
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Incubate the reaction mixture at a controlled temperature (e.g., 30-35 °C) with gentle

agitation.

Monitor the reaction progress using TLC or HPLC until the starting material is consumed.

Upon completion, extract the product with an organic solvent like ethyl acetate.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield (S)-1-N-Boc-3-hydroxypiperidine.

Protocol 2: Conversion of Hydroxyl to Cyano Group
(Mitsunobu Reaction)
The Mitsunobu reaction provides a reliable method for converting the hydroxyl group to a

cyano group with inversion of stereochemistry, which is a crucial consideration in chiral

synthesis.[4][11][12][13]

Materials: (S)-1-N-Boc-3-hydroxypiperidine, triphenylphosphine (PPh₃), diethyl

azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), a cyanide source (e.g.,

acetone cyanohydrin or zinc cyanide/PPh₃), anhydrous aprotic solvent (e.g., THF or toluene).

Procedure:

Dissolve (S)-1-N-Boc-3-hydroxypiperidine and triphenylphosphine in the anhydrous

solvent under an inert atmosphere (e.g., nitrogen or argon).

Cool the mixture in an ice bath.

Slowly add DEAD or DIAD to the solution, maintaining the low temperature.

Add the cyanide source to the reaction mixture.

Allow the reaction to warm to room temperature and stir until completion, monitored by

TLC or HPLC.

Quench the reaction and purify the product using column chromatography on silica gel to

obtain (S)-1-N-Boc-3-cyanopiperidine.
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Applications in Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, and chiral 3-substituted

piperidines are key components of numerous bioactive molecules.

Intermediate for Aurora Kinase Inhibitors
(S)-1-N-Boc-3-cyanopiperidine serves as a crucial intermediate in the synthesis of aurora

kinase inhibitors, a class of targeted cancer therapeutics.[3] Aurora kinases are key regulators

of mitosis, and their overexpression is implicated in various cancers. The piperidine ring of the

molecule is often incorporated into the inhibitor structure to occupy specific binding pockets of

the kinase, enhancing potency and selectivity. The cyano group can be a key pharmacophore

or a synthetic handle for further elaboration of the inhibitor molecule.

Logical Relationship in Inhibitor Synthesis

(S)-1-N-Boc-3-cyanopiperidine

Aurora Kinase Inhibitor

 Introduction of 
 chiral piperidine moiety 

Heterocyclic Core
(e.g., Imidazo[1,2-a]pyrazine)

 Assembly of the 
 complete inhibitor structure 
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Caption: Role in Aurora Kinase Inhibitor Synthesis.

The related compound, (S)-1-N-Boc-3-hydroxypiperidine, is a key intermediate in the synthesis

of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, which is used to treat certain types of

cancer.[8] This highlights the importance of this class of chiral piperidine derivatives in the

development of modern targeted therapies.

Safety and Handling
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(S)-1-N-Boc-3-cyanopiperidine is harmful if swallowed and causes skin and serious eye

irritation. It may also cause respiratory irritation.[6] Standard laboratory safety precautions

should be observed when handling this compound, including the use of personal protective

equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-

ventilated area or a fume hood. For storage, it is recommended to keep the container tightly

closed in a dry and cool place, under an inert atmosphere.[6]

This technical guide provides a comprehensive overview of (S)-1-N-Boc-3-cyanopiperidine
for professionals in the field of chemical research and drug development. The detailed

information on its properties, synthesis, and applications underscores its significance as a

valuable tool in the creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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